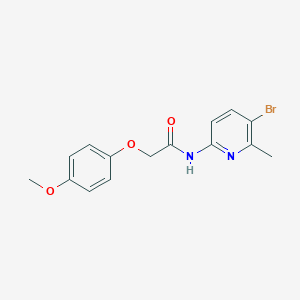
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMA-168, is a novel chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. BMA-168 is a small molecule that has shown promising results in preclinical studies for its ability to modulate specific biological targets, making it a valuable tool for scientific research.
Mechanism of Action
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide modulates specific biological targets by binding to specific proteins and altering their activity. The exact mechanism of action is not fully understood, but it is believed that N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide interacts with ion channels and receptors in the cell membrane, altering their activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate various biological processes, including neuronal signaling, cell growth, and metabolism. In neuronal cells, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate ion channels and receptors, leading to changes in neuronal activity. In cancer cells, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit cell growth and induce cell death. In metabolic studies, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to alter glucose metabolism and mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is its ability to selectively modulate specific biological targets, making it a valuable tool for studying specific signaling pathways. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has shown promising results in preclinical studies, making it a potential candidate for developing new drugs. However, one limitation of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide research, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new drugs based on its structure. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be used as a tool for studying specific biological targets in various research fields, including neuroscience, cancer research, and drug discovery.
Synthesis Methods
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dibromo-4-methylpyridine with 4-methoxyphenol to form the intermediate compound. The intermediate is then reacted with chloroacetyl chloride to produce the final product, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to modulate specific ion channels and receptors, making it a valuable tool for studying neuronal signaling pathways. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be used as a lead compound for developing new drugs that target specific biological targets.
properties
Molecular Formula |
C15H15BrN2O3 |
|---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-13(16)7-8-14(17-10)18-15(19)9-21-12-5-3-11(20-2)4-6-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
InChI Key |
YPDDFCYDORZBFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)


![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)



